![molecular formula C8H8F3N3O B2858430 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2219374-10-2](/img/structure/B2858430.png)
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Description
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of this compound derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . This strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives include a Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be determined using various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Future Directions
The future directions in the research of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde could involve the development of new synthetic routes and the exploration of its potential applications in medicinal chemistry and material science . Additionally, further studies could focus on its potential as an anticancer agent .
properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-2-12-7-5(4-15)3-13-14(6)7/h3-4,6,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJSFYIDFRMMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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